molecular formula C15H14F3N3O2 B11508372 N~2~-(pyridin-3-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]glycinamide

N~2~-(pyridin-3-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]glycinamide

Cat. No.: B11508372
M. Wt: 325.29 g/mol
InChI Key: GTYSKHSCJCGPNU-UHFFFAOYSA-N
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Description

2-{[(Pyridin-3-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring, a trifluoromethoxy group, and an acetamide moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Pyridin-3-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:

    Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative through a series of reactions, including halogenation and subsequent substitution reactions.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using appropriate reagents such as trifluoromethoxybenzene and suitable catalysts.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through the reaction of the intermediate compound with acetic anhydride or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[(Pyridin-3-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted pyridine derivatives.

Scientific Research Applications

2-{[(Pyridin-3-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(Pyridin-3-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Pyridin-2-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]acetamide
  • 2-{[(Pyridin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]acetamide
  • 2-{[(Pyridin-3-yl)methyl]amino}-N-[4-(trifluoromethyl)phenyl]acetamide

Uniqueness

2-{[(Pyridin-3-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.

Properties

Molecular Formula

C15H14F3N3O2

Molecular Weight

325.29 g/mol

IUPAC Name

2-(pyridin-3-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C15H14F3N3O2/c16-15(17,18)23-13-5-3-12(4-6-13)21-14(22)10-20-9-11-2-1-7-19-8-11/h1-8,20H,9-10H2,(H,21,22)

InChI Key

GTYSKHSCJCGPNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNCC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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